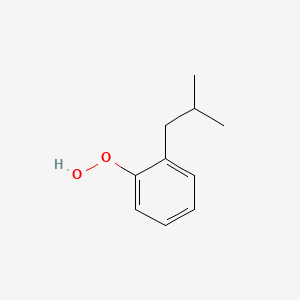
2-(2-Methylpropyl)benzene-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropyl)benzene-1-peroxol is an organic compound that belongs to the class of peroxides It is characterized by the presence of a benzene ring substituted with a 2-methylpropyl group and a peroxol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)benzene-1-peroxol can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-Methylpropyl)benzene with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)benzene-1-peroxol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, or nitric acid, with catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-(2-Methylpropyl)benzene-1-peroxol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity and its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)benzene-1-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can generate reactive oxygen species (ROS), which can induce oxidative stress in biological systems. This oxidative stress can lead to cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent. The benzene ring and the 2-methylpropyl group also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpropyl)benzene: This compound lacks the peroxol group and has different chemical properties and reactivity.
Benzene-1-peroxol: This compound lacks the 2-methylpropyl group and has different applications and reactivity.
2-Methylpropylbenzene-1-ol: This compound has a hydroxyl group instead of a peroxol group, leading to different chemical behavior.
Uniqueness
2-(2-Methylpropyl)benzene-1-peroxol is unique due to the presence of both the 2-methylpropyl group and the peroxol group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
521292-73-9 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-hydroperoxy-2-(2-methylpropyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-9-5-3-4-6-10(9)12-11/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
KMGVYWXLTFCNRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=CC=C1OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















